
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Phenyl-imidazole-1-propanamine 2HCl is a compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.189 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including a-Phenyl-imidazole-1-propanamine 2HCl, typically involves the cyclization of amido-nitriles or the combination of specific fragments to form the imidazole ring . One common method involves the reaction of a 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale reactions using similar synthetic routes. The process may include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
a-Phenyl-imidazole-1-propanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring or the imidazole ring .
Scientific Research Applications
a-Phenyl-imidazole-1-propanamine 2HCl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of a-Phenyl-imidazole-1-propanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with similar structural features but lacking the phenyl and propanamine groups.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to the imidazole ring, similar to a-Phenyl-imidazole-1-propanamine 2HCl.
1-Phenyl-2-propylamine: A compound with a phenyl group and a propylamine group, but without the imidazole ring.
Uniqueness
a-Phenyl-imidazole-1-propanamine 2HCl is unique due to its combination of the imidazole ring, phenyl group, and propanamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H17Cl2N3 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-phenylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15;;/h1-5,7,9-10,12H,6,8,13H2;2*1H |
InChI Key |
YOUMIZRLLJEQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


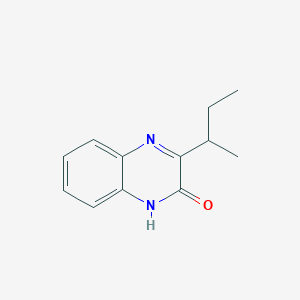
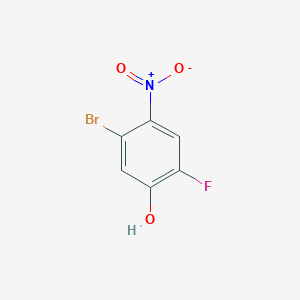



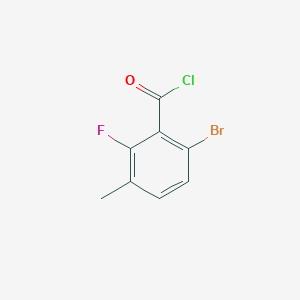

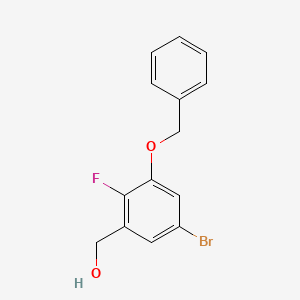

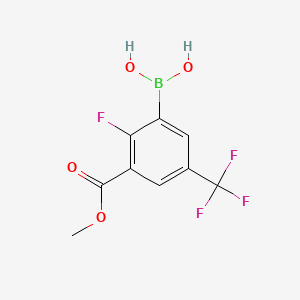

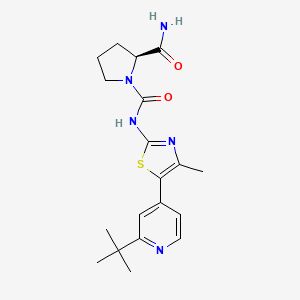

![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
